2,5-Bis(benzo[d]thiazol-2-yl)thiophene
Description
Structure
3D Structure
Properties
CAS No. |
18013-43-9 |
|---|---|
Molecular Formula |
C18H12N2S3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[5-(2H-1,3-benzothiazol-3-yl)thiophen-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2S3/c1-3-7-14-12(5-1)19-18(23-14)16-9-10-17(22-16)20-11-21-15-8-4-2-6-13(15)20/h1-10H,11H2 |
InChI Key |
QZDRRZMKTYQLLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Synonyms |
2,3'-(2,5-Thiophenediyl)bis-benzothiazole |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Direct Synthesis Approaches for 2,5-Bis(benzo[d]thiazol-2-yl)thiophene
The direct construction of the BBTT core can be achieved through several key synthetic routes, primarily involving cross-coupling reactions or condensation and cyclization strategies.
Palladium-catalyzed cross-coupling reactions represent a modern and efficient method for forming the carbon-carbon bonds between the central thiophene (B33073) ring and the benzothiazole (B30560) moieties. A notable approach is the direct C-H/C-H cross-coupling of benzothiazoles with thiophenes. rsc.org This method avoids the need for pre-functionalized starting materials, such as halogenated or organometallic thiophenes, making it an atom-economical choice. nih.gov The reaction is typically performed using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an oxidizing agent like silver(I) nitrate (B79036) (AgNO₃) and a directing agent like pivalic acid (PivOH). researchgate.net
Analogous strategies, such as the Stille cross-coupling, have also been successfully employed to synthesize similar π-conjugated systems. nih.gov In this approach, a di-stannylated thiophene could be coupled with a 2-halobenzothiazole, or conversely, a 2,5-dihalothiophene could be reacted with a 2-stannylbenzothiazole derivative. These methods offer versatility but require the synthesis of organometallic precursors.
Table 1: Representative Cross-Coupling Conditions for Heterocycle Arylation
| Coupling Type | Catalyst | Oxidant/Additive | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Direct C-H/C-H Coupling | Pd(OAc)₂ | AgNO₃ / PivOH | DMA or DMSO | Directly couples C-H bonds, high atom economy. | rsc.orgresearchgate.net |
| Stille Coupling | PdCl₂(PPh₃)₂ | N/A | Toluene | Effective for coupling organostannanes with halides. | nih.gov |
The most traditional and widely used method for synthesizing the BBTT scaffold is the double condensation and cyclization reaction between a thiophene-based dicarbonyl compound (or its equivalent) and 2-aminothiophenol (B119425). mdpi.com One straightforward pathway involves the reaction of 2,5-thiophenedicarboxaldehyde (B1296998) with two equivalents of 2-aminothiophenol. nih.gov The reaction proceeds via the formation of a bis-imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final aromatic BBTT structure. This reaction is often carried out by heating the reactants in a solvent like methanol (B129727) or ethanol. nih.gov
A related and highly effective method utilizes thiophene-2,5-dicarboxylic acid or its more reactive derivatives, such as the corresponding di-acid chloride. nih.gov When thiophene-2,5-dicarboxylic acid is heated with 2-aminothiophenol in the presence of a dehydrating agent like polyphosphoric acid (PPA), the condensation and subsequent cyclization occur in a one-pot process to afford BBTT in good yields. nih.gov
Table 2: Condensation and Cyclization Synthesis of BBTT
| Thiophene Starting Material | Benzothiazole Precursor | Reagent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Thiophenedicarboxaldehyde | 2-Aminothiophenol | None (self-condensation) | Methanol, reflux | 54% | nih.gov |
| Thiophene-2,5-dicarboxylic acid | 4-Amidino-substituted 2-aminothiophenol | Polyphosphoric acid (PPA) | 180 °C, 2 h | 35–76% | nih.gov |
| Thiophene-2,5-di-acid chloride | 5-Amidino-substituted 2-aminothiophenol | Glacial acetic acid | Reflux, 4 h | 72–88% | nih.gov |
Functionalization and Derivatization Strategies of the this compound Scaffold
Post-synthesis modification of the BBTT core is crucial for fine-tuning its electronic and material properties. Functionalization can be targeted at the central thiophene ring or the terminal benzothiazole units.
Direct regioselective substitution on the 3- and 4-positions of the thiophene core in the pre-formed BBTT scaffold is challenging. The electron-withdrawing nature of the two benzothiazole groups deactivates the thiophene ring towards electrophilic substitution. Therefore, a more common and effective strategy is to use a pre-functionalized thiophene starting material in a condensation reaction. mdpi.com For instance, starting with 3,4-dihalogenated thiophene-2,5-dicarboxylic acid would yield a BBTT core with halogens at the 3- and 4-positions, which can then be used for further cross-coupling reactions.
For the direct functionalization of related 2-arylthiophenes, palladium-catalyzed C-H activation methods have been developed that can target the otherwise less reactive β-positions (positions 3 and 4) of the thiophene ring. rsc.org Such advanced strategies could potentially be adapted for the direct modification of the BBTT core, although examples for this specific compound are not widely reported.
For example, the synthesis of 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, a closely related fluorescent brightener, starts with 2-amino-4-tert-butylphenol, demonstrating the principle of using substituted precursors. google.comsigmaaldrich.com This approach allows for the introduction of alkyl, halogen, nitro, or other functional groups onto the benzothiazole moieties, which can influence solubility, solid-state packing, and electronic properties.
Table 3: Examples of Modified BBTT Analogues from Substituted Precursors
| Substituted Precursor | Resulting Moiety | Purpose of Modification | Reference |
|---|---|---|---|
| 4-tert-Butyl-2-aminophenol* | 5-tert-Butyl-benzoxazole | Improve solubility and photostability. | google.comsigmaaldrich.com |
| 4-Chloro-2-aminothiophenol | 5-Chloro-benzothiazole | Alter electronic properties, provide site for further coupling. | mdpi.com |
| 4-Amidino-2-aminothiophenol | 5-Amidino-benzothiazole | Introduce charged groups for biological applications. | nih.gov |
Note: This precursor forms the analogous benzoxazole (B165842) derivative, illustrating the synthetic principle.
The BBTT scaffold serves as an excellent building block for the creation of larger, extended π-conjugated systems for advanced materials applications. researchgate.net These larger systems are desirable for their enhanced photophysical and electronic properties. One strategy involves preparing a BBTT derivative bearing reactive functional groups, such as halogens or boronic esters, on the terminal benzothiazole rings. These functionalized BBTT molecules can then undergo further cross-coupling reactions, like Suzuki or Stille coupling, to attach additional aromatic or vinylic units. nih.gov
For instance, a BBTT molecule with bromo-substituents on the benzothiazole rings can be coupled with various arylboronic acids to extend the conjugation path, leading to materials with red-shifted absorption and emission spectra. researchgate.net This modular approach allows for the systematic design and synthesis of complex chromophores and fluorophores based on the robust BBTT core.
Compound Index
Polymerization and Macromolecular Architectures Incorporating this compound Units
The unique electronic and photophysical properties of this compound (BBTzT) make it an attractive building block for advanced macromolecular architectures. Its rigid, electron-deficient structure is frequently integrated into larger systems, such as conjugated polymers and discrete star-shaped molecules, to tailor their optoelectronic characteristics for specific applications. Polymerization methodologies and the design of complex molecular structures are central to harnessing the potential of this compound.
Incorporation into Conjugated Polymers via Copolymerization
The BBTzT unit is commonly incorporated into the main chain of donor-acceptor (D-A) conjugated polymers to create materials with low bandgaps and desirable charge transport properties. This is typically achieved through metal-catalyzed cross-coupling reactions, where the BBTzT derivative acts as the acceptor (A) unit, copolymerized with various electron-donating (D) monomers.
Commonly employed copolymerization methods include:
Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., a distannylated donor monomer) with an organohalide (e.g., a dibrominated BBTzT derivative). It is a reliable method for forming carbon-carbon bonds. For instance, a new thiophene-benzobisthiazole copolymer was synthesized via the Stille coupling reaction of 4,8-dibromo-2,6-dihexyl-benzo[1,2-d:4,5-d′]bisthiazole with 2,5-bis(trimethylstannyl)thiophene. researchgate.net This approach has been widely used to create various D-A copolymers, including those pairing benzodithiophene and benzotriazole (B28993) units. rsc.org
Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound (like a diboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. It is a popular choice for synthesizing fluorene-based copolymers. For example, poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PFDTBT) has been synthesized using Suzuki coupling, demonstrating the applicability of this method for similar thiophene-flanked acceptor units. mdpi.com
Direct C-H Arylation Polymerization (DARP): This more atom-economical approach avoids the need to pre-functionalize monomers into organometallic reagents. researchgate.net It creates C-C bonds by directly coupling a C-H bond of one monomer with a C-halide bond of another. rsc.org This method has been successfully used to synthesize a series of polymers based on the 4,7-bis(thiophen-2-yl)benzo[c] researchgate.netrsc.orgrsc.orgthiadiazole acceptor unit with various donor moieties, showcasing a facile and efficient route to D-A polymers. researchgate.netmdpi.com
The choice of comonomer and polymerization technique allows for fine-tuning of the resulting polymer's properties, such as solubility, molecular weight, and frontier orbital energy levels (HOMO/LUMO), which directly impact device performance. researchgate.netnih.govrsc.org
Table 1: Overview of Polymerization Methods for BBTzT-like Structures
| Polymerization Method | Key Reactants | Catalyst System (Typical) | Advantages |
|---|---|---|---|
| Stille Coupling | Organohalide + Organotin | Pd(PPh₃)₄ | Reliable, tolerant of many functional groups |
| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | High yields, commercially available reagents |
| Direct C-H Arylation | Organohalide + C-H Bond | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand | Atom-economical, fewer synthetic steps |
Star-Shaped Molecular Architectures for Optoelectronic Applications
Beyond linear polymers, the BBTzT moiety can be used as a peripheral arm in star-shaped molecular architectures. These molecules consist of a central core from which multiple conjugated arms radiate. nih.gov This design offers several advantages, including high solubility, well-defined molecular structures, and unique photophysical properties stemming from the three-dimensional arrangement of chromophores. rsc.org
A notable example involves the synthesis of a star-shaped molecule where three arms containing a benzothiazole unit are attached to a central diindolo[3,2-a:3′,2′-c]carbazole core. rsc.org The synthesis was achieved via the Horner–Wadsworth–Emmons reaction of a trialdehyde core with diethyl (benzo[d]thiazol-2-ylmethyl)phosphonate. rsc.org In this structure, the thiophene ring acts as a π-conjugated linker between the benzothiazole unit and the core. rsc.org Such architectures are designed to facilitate efficient intramolecular energy transfer and are explored for applications in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org The meta-substitution pattern often used in the cores prevents full ground-state conjugation between the arms, allowing them to function as independent chromophores within a single macromolecule. nih.gov
Table 2: Example of a Star-Shaped Molecule Incorporating Benzothiazole-Thiophene Arms
| Component | Chemical Identity/Role | Synthetic Method | Potential Application |
|---|---|---|---|
| Core | Diindolo[3,2-a:3′,2′-c]carbazole | Horner–Wadsworth–Emmons Reaction | Organic Electronics |
| Arm | Thiophene-vinyl-benzo[d]thiazole | Horner–Wadsworth–Emmons Reaction | Light-emitting/harvesting unit |
| Linkage | Ethene-2,1-diyl (vinyl) | Horner–Wadsworth–Emmons Reaction | π-conjugated bridge |
Source: rsc.org
Electropolymerization Techniques for Thin Film Fabrication
Electropolymerization is a powerful technique for fabricating polymer thin films directly onto a conductive substrate (electrode). This method involves the electrochemical oxidation or reduction of a monomer from a solution, leading to the formation of a polymer film on the electrode surface. researchgate.net This in-situ fabrication is advantageous as it produces uniform, insoluble films with strong adherence to the substrate, eliminating the need for post-synthesis processing steps. researchgate.net
Monomers with a donor-acceptor-donor (D-A-D) structure, similar to BBTzT, are excellent candidates for electropolymerization. The process is typically initiated at the electron-rich donor units (the terminal positions of the thiophene rings). Applying an electrical potential can form carbon-carbon bonds between monomer units, resulting in a conjugated polymer film. researchgate.net This technique has been successfully applied to various thiophene-flanked acceptor molecules, yielding thin, porous, and uniform polymer layers. researchgate.net The properties of the resulting films can be studied in real-time using spectroelectrochemical methods, providing insights into their electrochromic and charge-storage capabilities. researchgate.net
Theoretical and Computational Investigations of 2,5 Bis Benzo D Thiazol 2 Yl Thiophene and Its Derivatives
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene and its derivatives are fundamentally governed by their electronic structure, particularly the arrangement and energies of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Analysis of these orbitals provides crucial insights into the molecule's charge transfer characteristics and photophysical behavior. scirp.org
In the ground state, the HOMO is typically spread across the entire molecule, while the LUMO is often localized on the benzothiazole (B30560) moieties. nih.gov This distribution suggests that upon excitation, an electron is promoted from an orbital that encompasses the entire conjugated system to one that is more confined to the electron-accepting benzothiazole units. This inherent charge separation upon excitation is a key feature of these molecules.
HOMO-LUMO Energy Level Calculations
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter that determines the electronic and optical properties of these compounds. nih.govresearchgate.net A smaller energy gap generally corresponds to easier electronic excitation and a red-shift in the absorption and emission spectra. Theoretical calculations have shown that the HOMO-LUMO gap can be effectively tuned by introducing various substituents to the molecular framework. nih.govresearchgate.net
For instance, studies on polythiophenes containing benzothiazole have shown that substitutions on the polymer backbone can significantly alter the band gap. Replacing an oxygen atom with a sulfur atom in a related polymer system led to a decrease in the band gap from 0.621 eV to 0.239 eV. researchgate.net Similarly, adding a benzothiazole group to a polythiophene chain caused a drastic reduction in the band gap, by nearly 100 times. researchgate.net These findings highlight the sensitivity of the electronic structure to chemical modifications.
The following table presents calculated HOMO, LUMO, and energy gap values for a series of related benzothiadiazole-containing polymers, illustrating the impact of structural modifications on these key electronic parameters.
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |
| PTBTT | -5.68 | -3.91 | 1.77 |
| PHTBTHT | -5.71 | -3.72 | 1.99 |
| PFBTF | -5.61 | -4.04 | 1.57 |
| PTTBTTT | -5.51 | -3.71 | 1.80 |
Data sourced from a study on novel benzothiadiazole comprising homopolymers. core.ac.uk
Intramolecular Charge Transfer (ICT) Mechanisms
Upon photoexcitation, many derivatives of this compound exhibit Intramolecular Charge Transfer (ICT), a process where electron density is redistributed within the molecule. researchgate.netnih.gov This phenomenon is central to their unique fluorescent properties. The ICT process is driven by the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In the case of BBT derivatives, the thiophene (B33073) core often acts as the electron donor, while the benzothiazole units serve as electron acceptors.
Theoretical studies have shown that the efficiency and nature of the ICT process are highly dependent on the molecular geometry and the surrounding environment. nih.gov For example, in some 5-methoxy-2-(2-pyridyl)thiazole derivatives, the rotation of substituents can lead to distinct ICT processes in either twisted or planar excited states. nih.gov This can result in significant bathochromic shifts (a shift to longer wavelengths) of up to 100 nm in the fluorescence spectra, particularly in polar solvents. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms and Dynamics
A particularly fascinating photophysical process observed in hydroxyl-substituted derivatives of this compound is Excited State Intramolecular Proton Transfer (ESIPT). bohrium.comresearchgate.net In this process, a proton is transferred from a hydroxyl group (proton donor) to a nitrogen atom on the benzothiazole ring (proton acceptor) within the same molecule upon electronic excitation. This transfer leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, different emission properties.
The ESIPT process is often characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly desirable for applications such as fluorescent probes and bio-imaging. nih.gov
Stepwise vs. Concerted Proton Transfer Pathways
In derivatives containing two hydroxyl groups, the double proton transfer can occur through two primary mechanisms: a concerted pathway, where both protons transfer simultaneously, or a stepwise pathway, where the protons transfer one after the other. nih.govresearchgate.net Computational studies have been crucial in distinguishing between these two pathways.
For a derivative, 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol, theoretical investigations of the potential energy surface in the first excited state (S1) revealed that the double proton transfer follows a stepwise mechanism. nih.gov The energy barrier for a synchronous double proton transfer was found to be prohibitively high. nih.gov In contrast, the stepwise process, involving a stable intermediate, presented a much lower and more easily surmountable energy barrier. nih.gov
Influence of Solvent and Substituents on ESIPT Efficiency
The efficiency of the ESIPT process is highly sensitive to both the surrounding solvent environment and the nature of substituents on the molecular scaffold. researchgate.netnih.govresearchgate.net
Solvent Effects: The polarity of the solvent can significantly impact the ESIPT process. nih.gov In some cases, polar solvents can stabilize the initially excited state, potentially hindering the proton transfer. Conversely, protic solvents can form intermolecular hydrogen bonds with the molecule, competing with the intramolecular hydrogen bond necessary for ESIPT and thereby inhibiting the process. nih.gov For instance, in a study of 2,5-bis(2-benzothiazolyl)hydroquinone, solvent-polarity-dependent absorption and emission maxima were observed. bohrium.com
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the acidity of the proton donor and the basicity of the proton acceptor, thereby influencing the driving force for proton transfer. nih.gov For example, in a series of 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives, the introduction of electron-withdrawing groups led to a significant increase in fluorescence intensity. nih.gov Another study on 2,5-bis(2-benzothiazolyl)hydroquinone and its methoxy-substituted derivative showed that the latter exhibited blue shifts in its absorption and emission maxima compared to the former. bohrium.comresearchgate.net
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations, particularly TD-DFT, have proven to be invaluable tools for predicting and interpreting the spectroscopic properties of this compound and its derivatives. researchgate.netbohrium.com These methods can accurately compute various spectroscopic parameters, including absorption and emission wavelengths, oscillator strengths, and vibrational frequencies.
Theoretical calculations of the UV-Vis absorption spectra for 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB) in various solvents, performed at the M06-2X/6-311++(3d, 3p) level, showed good agreement with experimental findings. researchgate.net Similarly, for 2,5-bis(2-benzothiazolyl)hydroquinone and its methoxy (B1213986) derivative, TD-DFT calculations of vertical excitation and emission wavelengths correlated well with experimental values. bohrium.com
Furthermore, theoretical calculations of infrared (IR) spectra can provide evidence for the strengthening of intramolecular hydrogen bonds in the excited state, a key prerequisite for ESIPT. For 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol, a red-shift in the O-H stretching frequency upon photoexcitation was calculated, indicating an enhanced hydrogen bond in the excited state, which facilitates the proton transfer process. nih.gov
Theoretical Absorption and Emission Wavelengths
Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption and emission spectra of complex organic molecules. For derivatives of this compound, these computational methods have shown strong agreement with experimental findings.
For instance, studies on 2,5-Bis(5-tert-butyl-benzoxazol-2-yl) thiophene (BTBB), a structurally analogous compound, have utilized TD-DFT to calculate its optical properties. researchgate.net The computational electronic UV-Vis absorption spectra for the BTBB molecule have been computed using TD-DFT at the M06-2X/6-311++(3d, 3p) level, with the results showing good correlation with experimental data. researchgate.net Similarly, the geometrical structure has been optimized at the B3LYP/6-311G(d,p) level of theory. researchgate.net Experimental absorption spectra for BTBB are typically characterized by strong electronic bands in the 300–420 nm range, while emission spectra are observed between 380 nm and 520 nm. researchgate.net
In a study on 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol (BBTD), another related derivative, theoretical calculations accurately predicted the absorption and fluorescence peaks. The calculated absorption was found to be 397 nm, closely matching the experimental result of 394 nm. The calculated fluorescence peak was 440 nm, which is also in good agreement with the experimental value of 430 nm. These successful predictions underscore the reliability of TD-DFT methods for elucidating the photophysical behavior of this class of compounds.
Below is a table summarizing the calculated and experimental photophysical data for a related derivative, which provides insight into the expected values for this compound.
Table 1: Theoretical and Experimental Photophysical Data for a 2,5-Bis(benzoxazol-2-yl)thiophene Derivative
| Property | Theoretical Value (nm) | Experimental Value (nm) | Method |
|---|---|---|---|
| Absorption (λ_abs) | 397 | 394 | TD-DFT |
| Emission (λ_em) | 440 | 430 | TD-DFT |
Data derived from studies on 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol.
Vibrational Spectra Analysis
Vibrational spectra analysis, both theoretical and experimental, provides a detailed fingerprint of a molecule's structure and bonding. Theoretical vibrational frequencies are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional. These calculations help in the assignment of complex experimental spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.
For benzothiazole-containing molecules, DFT calculations have proven to be superior to scaled Hartree-Fock (HF) approaches for accurately predicting vibrational modes. uni-koeln.de The analysis involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The potential energy distribution (PED) is then often used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the atoms. rsc.org
In benzothiazole derivatives, the spectral region between 1500–1650 cm⁻¹ is of particular interest. nih.gov This region typically contains bands corresponding to the C=N and C=C stretching vibrations within the fused ring system. The intensity and position of these bands are sensitive to the conjugation between the benzene (B151609) and thiazole (B1198619) rings and can be influenced by substituents. nih.gov For 2-(4-methoxyphenyl)benzo[d]thiazole, intense bands observed at 1591 and 1558 cm⁻¹ are attributed to this conjugation. nih.gov Computational studies on related methylbenzimidazole molecules have also shown that the B3LYP method provides results that align well with experimental FT-IR and FT-Raman data. researchgate.net
Charge Transport Modeling and Prediction
The modeling of charge transport in organic semiconductors like this compound is essential for predicting their performance in electronic devices. Charge transport properties of thiophene and thiazole-based oligomers are commonly investigated using electronic structure calculations within the framework of polaron hopping models. rsc.org In these materials, charge carriers are often localized on individual molecules or segments and move via thermally activated "hops" between adjacent sites. uc.pt
The key parameters governing this process are the charge transfer integral (also known as electronic coupling) and the reorganization energy. Marcus Theory is a widely used framework to calculate the rate of charge transfer based on these parameters, which in turn allows for the prediction of charge carrier mobility. rsc.org Theoretical studies on related oligomers have shown that thiazole-containing derivatives can possess both good hole and electron mobility, making them promising candidates for ambipolar transport materials. rsc.org
Electronic Band Structure Calculations
The electronic band structure of a material determines its electrical and optical properties. For polymers and oligomers of this compound, Density Functional Theory (DFT) is the primary tool for these calculations. nih.gov Using periodic boundary conditions, DFT calculations can predict the electronic band gap (Eg), the density of states (DOS), and the projected density of states (PDOS). researchgate.net
The band gap is a critical parameter, defining the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This gap dictates whether a material behaves as a conductor, semiconductor, or insulator. Studies on polythiophenes containing benzothiazole have shown that the band gap can be significantly tuned by chemical modification. uc.ptresearchgate.net For example, adding a second benzo[d]thiazole unit to a poly[3-(benzo[d]thiazole-2-yl)thiophene] system was found to dramatically decrease the band gap by nearly 100 times (from 0.621 eV to 0.006 eV), which corresponds to an increase in conductivity. uc.pt This highlights the ability of computational methods to guide the design of materials with specific electronic properties.
Table 2: Calculated Band Gaps (Eg) for Benzothiazole-Thiophene Based Polymers
| Polymer System | Substituent (R) | Calculated Eg (eV) |
|---|---|---|
| Poly-3-(5-(benzo[d]thiazole-2-yl)benzo[d]oxazole-2-yl)thiophene | -H | 0.006 |
| Poly-3-(5-(benzo[d]thiazole-2-yl)benzo[d]oxazole-2-yl)thiophene | -OCH₃ | 0.064 |
| Poly-3-(5-(benzo[d]thiazole-2-yl)benzo[d]oxazole-2-yl)thiophene | -Cl | 0.0645 |
Data derived from DFT calculations on related polymer systems. researchgate.net
Effective Mass and Transfer Integral Determination
Within the context of charge transport, the effective mass (m*) and the transfer integral (V) are fundamental parameters that are determined computationally.
Effective Mass (m): In the band transport model, which applies to highly ordered crystalline organic materials, the mobility (μ) is inversely proportional to the effective mass of the charge carrier (μ = eτ/m, where τ is the relaxation time). uc.pt The effective mass can be calculated from the curvature of the electronic band structure (the E-k diagram) obtained from DFT calculations using periodic boundary conditions. researchgate.net A smaller effective mass generally corresponds to higher potential mobility.
Transfer Integral (V) : In the more common hopping model for organic semiconductors, the transfer integral quantifies the electronic coupling between adjacent molecules. It is a critical factor in determining the hopping rate and, consequently, the charge mobility. The transfer integral is calculated through the matrix elements of the Kohn-Sham Hamiltonian derived from electronic structure calculations. rsc.org For thiophene-thiazole oligomers, these calculations are essential for applying Marcus theory to predict the ultimate charge carrier mobility. rsc.org
Conformational Landscape and Energetic Profiling
The three-dimensional structure, or conformation, of this compound dictates how molecules pack in the solid state, which in turn strongly influences their electronic and photophysical properties. The conformational landscape is explored through both experimental methods like X-ray crystallography and theoretical energy calculations.
X-ray diffraction studies on this compound have revealed that the molecule possesses a highly planar structure. The central thiophene ring and the two terminal benzothiazole rings are nearly coplanar. The dihedral angles between the thiophene ring and the two benzothiazole rings are reported to be very small, at 6.23° and 4.81°, respectively. This planarity facilitates π-electron delocalization across the entire molecular backbone.
Computational methods, such as DFT, are used to perform energetic profiling by mapping the potential energy surface as a function of key torsional angles. For a related thiophene-benzothiazole derivative, the energy landscape was constructed by varying the two critical dihedral angles to identify the global minimum energy conformation. scispace.com This type of analysis is crucial for understanding the rotational barriers between different conformers and identifying the most stable structure, which serves as the starting point for further calculations of electronic and optical properties. nih.gov
Advanced Materials Science Applications of 2,5 Bis Benzo D Thiazol 2 Yl Thiophene Scaffolds
Organic Electronics Research
The BBT core is a versatile platform for the development of novel organic semiconductors. Its electron-deficient benzothiazole (B30560) moieties coupled with the electron-rich thiophene (B33073) core create a donor-acceptor-donor (D-A-D) type structure, which is fundamental to the design of high-performance organic electronic materials.
Organic Field-Effect Transistors (OFETs) Development
The potential of BBT derivatives in organic field-effect transistors (OFETs) has been an area of active investigation. OFETs are key components in next-generation electronics, including flexible displays, sensors, and RFID tags. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic semiconductor layer.
The arrangement and ordering of molecules in the solid state, known as film morphology, critically influences the efficiency of charge transport in OFETs. For organic semiconductors, including those derived from BBT, a well-ordered crystalline structure with significant π-π stacking is desirable for efficient charge hopping between adjacent molecules.
Research has shown that the morphology of thin films can be controlled by various deposition parameters. For instance, the substrate temperature during vacuum deposition is a key parameter that can control the hole mobility of devices. nih.gov Increasing the substrate temperature can lead to a progressive increase in the zero-field hole mobility, which is correlated to the average grain size in the thin films. nih.gov Studies on other organic semiconductors have demonstrated that thin film morphology, including crystal alignment and size, can be tuned by blending with polymer additives of varying molecular weights, which in turn impacts charge transport and hole mobilities. psu.edu The goal is to create a film with large, well-interconnected crystalline domains to minimize charge trapping at grain boundaries. The relationship between molecular packing, electron mobility, and vertical charge distribution is a key factor in optimizing device performance. researchgate.net
The classification of an organic semiconductor as either p-type (hole-transporting) or n-type (electron-transporting) is determined by its molecular structure and electronic energy levels. The BBT scaffold, with its electron-deficient benzothiazole units, has been explored for its potential as an n-type material. However, modifications to the core structure can tune its properties. For instance, the synthesis of novel p-type small molecules based on thieno[2,3-b]pyrrole and benzothiadiazole has been reported, demonstrating how molecular design can influence the semiconductor type. acs.org
Derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a related heterocyclic system, have been synthesized and shown to exhibit p-channel behavior in OFETs, with hole mobilities reaching up to 0.005 cm²/Vs. mdpi.com This highlights the potential to engineer BBT-based materials for specific charge transport polarities. The development of both p-type and n-type semiconductors from similar molecular frameworks is crucial for the fabrication of complementary circuits, which are the foundation of modern electronics.
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs) Research
The application of BBT-based materials in organic photovoltaics (OPVs) and organic solar cells (OSCs) is another significant area of research. These devices offer the promise of low-cost, flexible, and lightweight solar energy conversion. The efficiency of OPVs and OSCs is heavily dependent on the properties of the donor and acceptor materials within the active layer.
The donor-acceptor (D-A) concept is a cornerstone of modern organic solar cell design. In a typical bulk heterojunction (BHJ) solar cell, a blend of an electron-donating material and an electron-accepting material forms the active layer. The BBT scaffold can be incorporated into either the donor or the acceptor component, depending on the specific molecular design.
The design of D-A systems involves tuning the energy levels (HOMO and LUMO) of the donor and acceptor to ensure efficient charge separation and a high open-circuit voltage (Voc). The planarity of the conjugated system and the dihedral angles between the donor and acceptor units play a significant role in determining the band gap and charge transport properties. nih.govacs.org Systematic investigations of different acceptor moieties coupled with a donor unit have been conducted to understand the structure-property relationships. nih.govacs.org The benzothiazole unit within the BBT structure can act as an acceptor, and its properties can be further modified through chemical synthesis. scribd.com For instance, new acceptor-donor-acceptor systems based on bis-(imino-1,8-naphthalimide) have been explored for their electrochemical and photophysical properties. nih.gov
The development of new polymer donors and acceptors is a major focus in OPV research. Polymers offer advantages in terms of solution processability and mechanical flexibility. The BBT moiety can be incorporated into the backbone of a conjugated polymer to create either a donor or an acceptor material.
For example, donor-acceptor copolymers incorporating units like 9-(2-ethylhexyl)carbazole (B70396) or dibenzothiophene-5,5-dioxide as donors and 5,6-difluorobenzo[c] researchgate.netacs.orgscribd.comthiadiazole as an acceptor have been synthesized and characterized. mdpi.com Thiophene and its derivatives are frequently used as building blocks in these polymers due to their electron-rich nature and good charge transport properties. thieme-connect.deresearchgate.net Research into low band gap polymers often involves the use of thiophene and benzothiadiazole units to enhance light absorption in the solar spectrum. researchgate.net Furthermore, the development of fused-ring electron acceptors based on structures like benzo[b]benzo nih.govacs.orgthieno[2,3-d]thiophene has led to significant improvements in the power conversion efficiencies of organic solar cells. rsc.org The synthesis of polymers based on thieno[3,2-b]indole and 2,1,3-benzothiadiazole (B189464) has also resulted in high-efficiency polymer solar cells. rsc.org
Below is a table summarizing the performance of some donor-acceptor polymers in organic solar cells:
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| PTIBT | PC71BM | 1.61% | - | - | - |
| PTITBT | PC71BM | 5.83% | 0.69 V | 13.92 mA cm⁻² | 61.8% |
| PTIDTBT | PC71BM | 1.79% | - | - | - |
| Z1-aa based | PM6 | 4.56% | - | - | - |
| Z1-ab based | PM6 | 9.60% | - | - | - |
| Z1-bb based | PM6 | 12.66% | 0.98 V | 18.52 mA cm⁻² | 70.05% |
Data sourced from multiple studies for illustrative purposes. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs) Component Research
The 2,5-Bis(benzo[d]thiazol-2-yl)thiophene (BBT) scaffold and its derivatives are subjects of intensive research for their application as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for deep-red and near-infrared (NIR) wavelengths. The performance of these materials is often evaluated in doped and non-doped device architectures.
In one study, novel emitters based on a 5,6-difluorobenzo[c] nih.govnih.govmdpi.comthiadiazole (BTDF) core, which is structurally related to the BBT scaffold, were developed. frontiersin.org These materials, featuring a donor-π-acceptor-π-donor (D-π-A-π-D) structure, have demonstrated the ability to harness "hot excitons"—a process involving a feasible reverse intersystem crossing (RISC) from a high-lying triplet state to the singlet state. This mechanism allows the exciton (B1674681) utilization to surpass the conventional 25% limit for fluorescent materials. frontiersin.org
When derivatives like BTDF-TTPA and BTDF-TtTPA were used as dopants in a 4,4′-bis(carbazol-9-yl)biphenyl (CBP) host, the resulting OLEDs exhibited impressive performance. The doped devices achieved a high maximum external quantum efficiency (EQE) of 5.75% for deep-red emission with minimal efficiency roll-off. frontiersin.org Remarkably, non-doped devices based on these materials produced NIR emission, reaching a maximum EQE of 1.44% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.71, 0.29). frontiersin.org These efficiencies are among the highest reported for fluorescent OLEDs operating in the deep-red to NIR spectrum. frontiersin.org The successful performance is attributed to the insertion of thiophene as a π-bridge, which red-shifts the emission and ensures a high radiative transition rate. frontiersin.org
OLED Performance Metrics for BTDF-based Emitters
| Device Type | Emitter | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Exciton Utilization (ηs) (%) |
|---|---|---|---|---|---|
| Doped | BTDF-TTPA | Not Specified | Deep-Red | Not Specified | 34.8 |
| Doped | BTDF-TtTPA | 5.75 | Deep-Red | Not Specified | 54.4 |
| Non-doped | BTDF-TTPA | Not Specified | 690 | Not Specified | 66.9 |
| Non-doped | BTDF-TtTPA | 1.44 | NIR | (0.71, 0.29) | 97.3 |
Charge Carrier Transport Dynamics in Thin Films
The efficiency of organic electronic devices is fundamentally linked to the charge carrier transport properties of the semiconductor layer. Research into thiophene-benzothiadiazole based polymers demonstrates that molecular structure directly influences charge transport dynamics.
A comparative study of two polymers, F8TBT and F8TTBTT, the latter containing additional thiophene units, revealed that this structural modification significantly enhances charge transport. ru.nl The inclusion of more thiophene units in the F8TTBTT polymer backbone leads to increased planarization and stronger interchain interactions. This results in substantially improved ambipolar field-effect mobilities, with values reaching 5 x 10⁻² cm² V⁻¹ s⁻¹ for holes and 4 x 10⁻³ cm² V⁻¹ s⁻¹ for electrons. ru.nl This represents a significant improvement over related structures and underscores the role of thiophene in facilitating efficient charge transport. ru.nl
Similarly, studies on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives in organic field-effect transistors (OFETs) show their potential as solution-processable p-type semiconductors. mdpi.com Thin films fabricated using these materials exhibited hole mobilities as high as 0.005 cm²/Vs and an on/off current ratio greater than 10⁶. mdpi.com The performance of such devices is highly dependent on the morphology of the thin film and the interactions at the polymer/substrate interface, where factors like film thickness can cause mobility to vary by orders of magnitude. osti.gov In oriented thin films of benzodithiophene covalent organic frameworks (BDT-COFs), hole-only devices showed that charge transport is highly directional, with thinner films exhibiting mobilities two orders of magnitude higher than thicker ones. nih.gov
Charge Carrier Mobility in Thiophene-Based Thin Films
| Material | Device Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| F8TTBTT | FET | 5 x 10⁻² | 4 x 10⁻³ | Not Specified |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) | OFET | 0.005 | Not Specified | >10⁶ |
| pPTT | Thin Film Transistor | Not Specified | 2.11 | Not Specified |
| pSNT | Thin Film Transistor | Not Specified | 4.87 | Not Specified |
Fluorescent and Luminescent Probes in Chemical Sensing
The unique photophysical properties of the this compound scaffold make it an excellent candidate for the development of fluorescent and luminescent probes for chemical sensing.
Design and Development of Ratiometric Fluorescent Probes
Ratiometric fluorescent probes offer a significant advantage in chemical sensing by providing a built-in self-correction mechanism, which minimizes interference from environmental factors. Probes based on the thiophene-benzothiazole unit have been successfully designed for the selective detection of metal ions.
For example, by modifying the electronic properties of the 5-thiophen-2-yl-benzothiazole framework, researchers have created a series of probes for Hg²⁺. rsc.org Introducing a weak electron-drawing group like acenaphthene (B1664957) resulted in the probe DTBT, which exhibits a ratiometric response to mercury ions. rsc.org Another probe, L2, derived from a thiophene-vinyl-thiophene backbone and 2-hydrazinobenzothiazole, was developed for the ratiometric detection of Cd²⁺. nih.gov Upon binding with Cd²⁺, this probe shows a distinct color change from yellow to pale orange and a significant red-shift in its UV-vis spectrum from 416 nm to 511 nm. nih.gov It demonstrated a remarkable limit of detection (LOD) of 2.25 nM for cadmium ions. nih.gov
Similarly, a benzothiazole-based probe named BHM was synthesized for the ratiometric detection of Al³⁺. mdpi.com This probe exhibits a significant blue-shift in its emission spectrum upon binding to aluminum ions, enabling high selectivity and sensitivity. mdpi.com
Performance of Ratiometric Probes
| Probe Name | Target Analyte | Ratiometric Shift | Limit of Detection (LOD) |
|---|---|---|---|
| L2 | Cd²⁺ | Red-shift (416 nm to 511 nm) | 2.25 nM |
| DTBT | Hg²⁺ | Ratiometric response | Not Specified |
| BHM | Al³⁺ | Blue-shift in fluorescence | Not Specified |
Sensing Mechanisms via Excited State Dynamics
The sensing capabilities of these probes are governed by their excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT).
Theoretical studies on 2,5-bis(benzoxazol-2-yl)thiophene-3,4-diol (BBTD), a compound structurally similar to the target scaffold, reveal a stepwise ESIPT mechanism. nih.govnih.gov Upon photoexcitation, the molecule undergoes a proton transfer process along an intramolecular hydrogen bond, leading to the formation of a phototautomer that emits fluorescence at a longer wavelength. nih.gov This process is highly sensitive to the molecular environment and can be modulated by external factors, forming the basis for a sensing mechanism. The energy barrier for this proton transfer can be influenced by the presence of an analyte. bohrium.com
For many probes, the sensing mechanism involves the analyte altering the ICT character of the molecule. In the case of probe BHM, binding with Al³⁺ inhibits the ICT process, leading to a blue-shift in the fluorescence spectrum. mdpi.com For probes designed to detect nitric oxide (NO), the reaction with NO transforms a weak electron acceptor group into a strong one, which significantly enhances the ICT effect and turns the fluorescence "on". frontiersin.org The fluorescence lifetime is also a key parameter; for the L2 probe, the lifetime increases from 58.3 ps to 0.147 ns upon complexation with Cd²⁺, confirming the change in the excited state. nih.gov
Aggregation-Induced Emission (AIE) Phenomena in Probe Design
Aggregation-Induced Emission (AIE) is a powerful phenomenon exploited in the design of modern fluorescent probes. AIE-active molecules are typically non-emissive when dissolved as single molecules but become highly luminescent upon aggregation. This effect overcomes the common problem of aggregation-caused quenching (ACQ) seen in many traditional dyes.
Luminogens with a donor-acceptor-π-donor (D-A-π-D) structure, similar to the this compound scaffold, have been shown to exhibit significant AIE or aggregation-induced emission enhancement (AIEE) effects. nih.gov The formation of aggregates, such as one-dimensional microrods, restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. rsc.org This blockage of non-radiative channels opens up the radiative decay pathway, resulting in strong fluorescence emission in the aggregated or solid state. rsc.org
This principle has been applied to create probes for detecting specific analytes. For instance, a benzimidazole-based AIE system was developed for pyrophosphate (PPi) detection, where the benzimidazole (B57391) unit plays a crucial role in both assembling the aggregate structure and recognizing the target analyte. researchgate.net The unique "off-on" nature of AIE probes makes them highly sensitive for detecting analytes that can induce aggregation.
Applications in Photoluminescence Studies
The strong fluorescence of this compound and its derivatives makes them valuable materials for broader photoluminescence studies and applications. The derivative 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is a highly fluorescent and stable fluorophore investigated for use in both solution and solid-state applications, such as in polymeric films. researchgate.net
BBT exhibits high absolute quantum yields (Φfl) of 0.60 or greater, irrespective of solvent polarity. researchgate.net Its primary competitive deactivation pathway is intersystem crossing to the triplet state, with negligible quenching from internal conversion. researchgate.net This high photostability and quantum yield make it a superior alternative to many commercially available optical brighteners. researchgate.netresearchgate.net Photoluminescence studies show its emission spectra typically lie in the blue-to-green region (400-500 nm). researchgate.net The compound's stable excited state kinetics, with consistent monoexponential lifetimes around 2 ns, confirm the absence of deactivation through excimer formation, further highlighting its robustness as a fluorophore. researchgate.net
Photophysical Properties of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)
| Property | Value/Observation |
|---|---|
| Absolute Quantum Yield (Φfl) | ≥ 0.60 |
| Emission Spectra Range | 400-500 nm |
| Fluorescence Lifetime | ~2 ns (monoexponential) |
| Primary Deactivation Pathway | Intersystem crossing to triplet state |
| Key Feature | High photostability, resistant to solvent polarity effects |
Other Advanced Materials Applications
The unique photophysical and electronic properties of the this compound (BBTz) scaffold have led to its exploration in a variety of advanced materials science applications beyond its more common uses. The rigid, planar, and electron-deficient nature of the benzothiazole units, combined with the electron-rich thiophene core, creates a versatile donor-acceptor-donor (D-A-D) type structure. This architecture is conducive to unique solid-state packing, efficient charge transport, and interesting photophysical behaviors, making it a candidate for next-generation electronic and photonic materials.
Liquid Crystalline Organic Semiconductors
The development of organic semiconductors (OSCs) is a cornerstone of flexible and low-cost electronics. Thiazole-based organic semiconductors, including those with benzothiazole and thiophene moieties, have been the subject of intensive research for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). scispace.com The incorporation of the benzothiazole unit, an electron-withdrawing group, into conjugated systems can significantly influence the material's electronic properties and charge-carrying capabilities. acs.org
While research into the specific liquid crystalline properties of this compound is emerging, the broader class of benzobisthiazole-thiophene copolymers has been shown to form the basis of high-performance semiconductors. acs.org These materials often exhibit properties essential for use in thin-film transistors. For instance, new benzothiadiazole derivatives, which share structural similarities, have been synthesized and characterized as small-molecule organic semiconductors. nih.gov When integrated into OFETs, these materials have demonstrated significant charge carrier mobilities.
For example, thin films created by solution-shearing of benzothiadiazole derivatives have been used to fabricate bulk heterojunction ambipolar transistors with balanced hole and electron mobilities of 0.10 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov Furthermore, complementary-like inverters built from these ambipolar transistors have shown high voltage gains, indicating their potential for complex organic circuits. nih.gov The performance of such devices is highly dependent on the molecular structure, which dictates the solid-state packing and, consequently, the efficiency of charge transport. The rigid structure of the BBTz scaffold is anticipated to facilitate ordered molecular packing, a key requirement for efficient charge transport in a liquid crystalline phase.
| Material Class | Device Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Reference |
|---|---|---|---|---|
| Benzothiadiazole Derivatives | Ambipolar Transistor | 0.10 | 0.07 | nih.gov |
| Benzobisthiazole−Thiophene Copolymers | OFET | Not Reported | Not Reported | acs.org |
Host Materials in Energy Transfer Systems
The highly fluorescent nature of the thiophene-benzothiazole backbone makes it an excellent candidate for applications in energy transfer systems, such as those used in organic light-emitting diodes (OLEDs). In these systems, a "host" material comprises the bulk of the emissive layer and is doped with a small amount of a guest "emitter." Energy is absorbed by the host and then efficiently transferred, often via Förster Resonance Energy Transfer (FRET) or Dexter energy transfer, to the guest, which then luminesces.
Derivatives of the this compound scaffold are well-suited for this role due to their wide energy gaps and deep blue emission, which allows them to act as hosts for lower-energy (green, yellow, or red) emitters. researchgate.net A detailed computational study of highly fluorescent thiophene-benzothiazole derivatives revealed wide energy gaps of over 3 eV, a crucial property for host materials to prevent energy back-transfer from the guest. researchgate.net The photophysical and electronic properties can be systematically investigated to optimize performance in deep-blue solution-processed OLEDs. researchgate.net
Recent research has focused on producing colorful emissions from thiophene-benzothiazole derivatives through a controllable energy transfer process, highlighting the versatility of this structural motif. dntb.gov.ua In the context of Thermally Activated Delayed Fluorescence (TADF), where triplet excitons are converted to singlets to enhance internal quantum efficiency, the design of the host material is critical. researchgate.net The host must have a triplet energy level higher than that of the TADF emitter to ensure efficient confinement of triplet excitons on the guest molecules. While the specific triplet energy of BBTz is a subject of ongoing research, related donor-acceptor structures are being actively explored as TADF hosts.
| Material Type | Key Property | Value | Application | Reference |
|---|---|---|---|---|
| Thiophene-Benzothiazole Fluorophores | Energy Gap | > 3 eV | Deep-Blue Solution-Processed OLEDs | researchgate.net |
| Thiophene-Benzothiazole Derivatives | Emission | Color-tunable via energy transfer | Multi-color displays | dntb.gov.ua |
Non-linear Optics (NLO)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are vital for applications in optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugation, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit large second and third-order optical nonlinearities.
The this compound structure, with its central thiophene donor and terminal benzothiazole acceptors, possesses the fundamental electronic asymmetry required for NLO activity. Research into tailored oligomers of thiophene-containing benzobisthiazoles has been conducted specifically to understand the relationship between molecular weight and third-order NLO activity. dtic.mil These studies involve synthesizing oligomers of controlled length to probe how the extent of conjugation impacts the bulk susceptibility and molecular hyperpolarizability. dtic.mil
Investigations into related fluorene-benzothiadiazole copolymers have demonstrated significant two-photon absorption (σ₂ₚₐ) cross-sections, with values reaching up to 2350 GM. nih.gov These materials also show promise as optical limiters, which protect sensitive optical components from high-intensity laser light. nih.gov The strong NLO response in these systems is attributed to efficient intramolecular charge transfer, a characteristic inherent to the D-A-D design of the BBTz scaffold. The development of new chromophores containing benzimidazole, thiophene, and pyrrole (B145914) heterocycles further underscores the potential of these building blocks in creating robust NLO materials with high thermal stability and significant molecular optical nonlinearities. researchgate.net
| Material Class | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Thiophene Benzobisthiazole Oligomers | Third-order NLO Activity | Activity is dependent on molecular weight/conjugation length. | dtic.mil |
| Fluorene-Benzothiadiazole Copolymers | Two-Photon Absorption (σ₂ₚₐ) | Values up to 2350 GM, effective for optical limiting. | nih.gov |
| Benzimidazole-based Thienylpyrrolyl Chromophores | Molecular Optical Nonlinearities | Good solvatochromic properties and high thermal stability. | researchgate.net |
Structure Performance Relationship Studies in 2,5 Bis Benzo D Thiazol 2 Yl Thiophene Systems
The relationship between the molecular structure of organic semiconductor materials and their resulting performance in electronic devices is a cornerstone of materials science. For π-conjugated systems like 2,5-Bis(benzo[d]thiazol-2-yl)thiophene, this relationship is multifaceted, involving the intricate interplay of molecular geometry, electronic properties, and solid-state packing. Understanding these connections is crucial for the rational design of new materials with tailored optoelectronic and charge transport characteristics for applications in organic electronics.
Future Research Directions and Emerging Applications
Exploration of Novel Derivatives and Hybrid Materials
The core structure of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene serves as a versatile scaffold for the development of novel derivatives and hybrid materials with tailored properties. Future research is geared towards synthesizing new molecules where the central thieno[2,3-b]thiophene (B1266192) core or the terminal benzothiazole (B30560) units are chemically modified.
One promising avenue is the creation of hybrid compounds by linking the bis-thiazole structure to other functional moieties. For instance, novel bis-thiazoles have been synthesized by connecting them to quinoxaline (B1680401) or thienothiophene cores via 2-phenoxy-N-arylacetamide groups. acs.orgnih.gov This approach of molecular hybridization aims to combine the distinct properties of different heterocyclic systems to create materials with enhanced functionalities. acs.orgnih.gov Research has demonstrated the synthesis of bis-thiazole derivatives linked to a thienothiophene core, which have shown potential in optical and electronic systems. nih.govresearchgate.net
Furthermore, the synthesis of dendrimers using a bis[5-(fluoren-2-yl)thiophen-2-yl]benzothiadiazole core end-capped with carbazole (B46965) dendrons represents another advanced research direction. nih.gov These materials have shown the ability to form stable amorphous thin films and exhibit bright-red fluorescence, making them suitable for solution-processed organic light-emitting diodes (OLEDs). nih.gov The exploration of such complex architectures can lead to materials with improved processability and performance in electronic devices. nih.gov
The synthesis of bis-thiazoles from bis-thiosemicarbazone and hydrazonoyl chlorides is another area of active investigation. nih.gov This method allows for the creation of a diverse library of bis-thiazole structures with potential applications in medicinal chemistry, particularly as cytotoxic agents that can induce apoptosis in cancer cells. nih.gov
| Derivative/Hybrid Material | Synthetic Precursors | Potential Application Area |
| Bis-thiazoles linked to thienothiophene | Bis(α-bromoketone), Thiosemicarbazones | Optical and electrical systems nih.gov |
| Bis[5-(fluoren-2-yl)thiophen-2-yl]benzothiadiazole-cored dendrimers | Carbazole dendrons | Nondoped red emitters for OLEDs nih.gov |
| Bis-thiazoles from bis-thiosemicarbazone | Hydrazonoyl chlorides | Cytotoxic agents nih.gov |
| Bis-thiazoles connected to quinoxaline | Bis(α-bromoketones), Thiosemicarbazones | Antibacterial agents acs.orgnih.gov |
Advanced Computational Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the structural and electronic properties of new materials before their synthesis. This predictive power accelerates the discovery of novel derivatives of this compound with desired characteristics.
DFT studies are being used to predict the theoretical structure and properties of newly designed polythiophenes containing benzothiazole and benzoxazole (B165842) units. nih.gov These calculations can determine key parameters like the energy band gap (Eg), which is crucial for applications in organic electronics. nih.gov For example, computational studies have shown that the introduction of a benzo[d]thiazole group into a polythiophene backbone can dramatically decrease the energy band gap, a finding that is highly valuable for guiding future experimental research. nih.gov
Future computational work will likely focus on:
Screening Libraries of Derivatives: Virtually screening large numbers of potential derivatives to identify candidates with optimal electronic and optical properties for specific applications like organic field-effect transistors (OFETs), OLEDs, and organic photovoltaic cells (OPVs). nih.gov
Modeling Hybrid Materials: Predicting the emergent properties of hybrid materials that incorporate the this compound moiety.
Recent computational insights into 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have demonstrated the power of these methods. nih.gov DFT analysis has revealed how different substituents affect the chemical stability and reactivity of the molecule, with a methoxy (B1213986) substituent leading to higher reactivity and halogenated derivatives exhibiting increased stability. nih.gov Such computational studies provide a rational basis for the design of new and improved functional materials.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Energy band gap (Eg), Molecular structure | Guides synthesis of materials for organic electronics nih.gov |
| DFT | Chemical stability, Reactivity | Rational design of functional materials nih.gov |
| Molecular Docking | Binding affinities to enzymes | Drug discovery and development nih.gov |
Development of Multifunctional Materials
There is a growing trend towards developing materials that can perform multiple functions within a single component. Benzothiazole derivatives, including the this compound family, are prime candidates for creating such multifunctional materials. kuleuven.be Their inherent electronic properties make them suitable for a range of optoelectronic devices, while their chemical structure can be adapted for other functionalities. nih.gov
Polythiophene-containing heterocycles are already recognized as potential functional materials for:
Organic Field-Effect Transistors (OFETs) nih.gov
Organic Light-Emitting Diodes (OLEDs) nih.gov
Organic Photovoltaic Cells (OPVs) nih.gov
Beyond electronics, research is exploring the use of benzothiazole derivatives as multifunctional agents for other applications. For example, certain derivatives have been investigated for their antioxidant properties. kuleuven.be The compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene, a related benzoxazole derivative, is widely used as a fluorescent whitening agent in textiles, plastics, and paper due to its ability to absorb UV light and re-emit it as blue light, enhancing brightness. chemicalbook.com This demonstrates the potential for these types of molecules to be used as high-performance optical materials. chemicalbook.comsigmaaldrich.com
Future research will focus on integrating multiple functionalities into a single material based on the this compound scaffold. This could involve designing molecules that are simultaneously electroluminescent and possess sensing capabilities, or materials that combine high charge mobility with specific biological activity.
Scalability of Synthesis for Industrial Research Applications
For any promising material discovered in the laboratory to have a real-world impact, its synthesis must be scalable, efficient, and cost-effective. A key area of future research for this compound and its derivatives is the development of synthetic routes amenable to industrial-scale production.
Current laboratory-scale syntheses often provide a proof of concept, but may not be practical for larger quantities. Research into improved synthesis technologies is crucial. For example, processes that offer mild reaction conditions, convenient operation, and easy separation are highly desirable for industrial applications. researchgate.net One patented process for manufacturing 2,5-bis-(benzoxazolyl)-thiophene compounds involves reacting a specific sulphide intermediate with glyoxal, which can be carried out at moderate temperatures (0°C to 50°C). google.com
The development of novel and efficient procedures, such as those utilizing microwave-assisted synthesis without solvents or catalysts, represents a significant step forward. nih.gov These methods can lead to higher yields, reduced reaction times, and a more environmentally friendly process. Future work will likely concentrate on optimizing these modern synthetic methods and adapting them for continuous flow processes, which are often more suitable for large-scale industrial production than batch processes. The goal is to create robust and reliable synthetic protocols that provide high yields of pure product, making these advanced materials accessible for widespread research and eventual commercialization. researchgate.net
Q & A
Q. What are the key structural and physicochemical properties of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene?
The compound has a molecular weight of 430.56 g/mol (C₂₆H₂₆N₂O₂S) and a CAS number of 7128-64-5 . Its crystal structure features a bent geometry, which influences molecular packing and optoelectronic behavior . Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Topological polar SA | 28.2 Ų | |
| XLogP3-AA | 8.2 (lipophilic) | |
| Fluorescence Stokes shift | Enhanced by intramolecular H-bonding |
Methodological Insight : Use X-ray crystallography for structural validation and TD-DFT calculations to predict electronic transitions .
Q. How is this compound synthesized?
The compound is synthesized via multi-step functionalization :
Nitration : React the precursor with HNO₃/H₂SO₄ at 0°C to introduce nitro groups .
Reduction : Use SnCl₂·2H₂O in ethanol to convert nitro to amine groups (yield: 80%) .
Cyclization : Condense intermediates with thiourea derivatives for benzothiazole ring formation .
Alternative routes : Terminal alkynes can be used for selective thiophene derivatization .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, masks) to avoid skin/eye contact .
- Dispose of waste via certified hazardous waste facilities .
- Conduct reactions in fume hoods due to potential volatile byproducts .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds (IHBs) affect its photophysical properties?
TD-DFT studies reveal that IHBs in derivatives like 2,5-Bis(benzo[d]thiazol-2-yl)phenol (BTP) strengthen upon photoexcitation, enabling excited-state intramolecular proton transfer (ESIPT) . This results in dual fluorescence emission (e.g., 450 nm and 550 nm in acetonitrile) .
Q. Methodology :
Q. How does the compound perform in optoelectronic applications?
- Organic Photovoltaics : Copolymerization with electron-deficient units (e.g., diketopyrrolopyrrole) enhances charge transport in donor-acceptor systems .
- Biolabeling : Functionalize with biomolecule ligands (e.g., proteins) for targeted cell imaging .
Data Contradictions : While the bent structure improves crystallinity , bulky substituents (e.g., tert-butyl groups) may disrupt π-stacking in thin films .
Q. What computational methods predict its electronic behavior?
Q. How can its reactivity with aryl isothiocyanates be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
